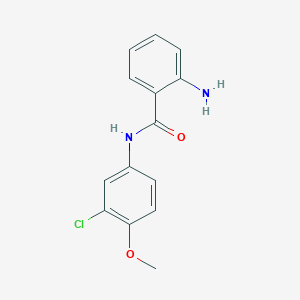

2-amino-N-(3-chloro-4-methoxyphenyl)benzamide

説明

Structural Elucidation of 2-Amino-N-(3-Chloro-4-Methoxyphenyl)Benzamide

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide demonstrates a sophisticated arrangement of functional groups that defines its chemical identity and properties. The compound possesses the molecular formula C₁₄H₁₃ClN₂O₂ with a molecular weight of 276.72 grams per mole, and is registered under the Chemical Abstracts Service number 571150-53-3. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide, which accurately reflects the substitution pattern and connectivity of the molecule.

The molecular architecture consists of two distinct aromatic ring systems connected through an amide functional group. The primary benzene ring contains an amino group (-NH₂) positioned at the 2-position relative to the carbonyl group of the amide linkage. The secondary aromatic ring features a chloro substituent at the 3-position and a methoxy group (-OCH₃) at the 4-position, creating a specific electronic environment that influences the compound's reactivity and stability. This particular substitution pattern generates unique steric and electronic effects that distinguish this compound from other benzamide derivatives.

The spatial arrangement of these functional groups creates specific intramolecular interactions that influence the overall molecular conformation. The amino group on the benzene ring can participate in hydrogen bonding interactions, while the chloro and methoxy substituents on the phenyl ring contribute to the electronic distribution throughout the molecule. The amide linkage serves as the critical structural bridge, allowing for potential rotational flexibility around the carbon-nitrogen bond while maintaining planarity in the carbonyl region.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of benzamide derivatives, including compounds structurally related to 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide, have revealed important information about molecular packing and intermolecular interactions. These studies demonstrate that benzamide compounds typically exhibit extensive hydrogen bonding networks in the solid state, which significantly influence their physical properties and stability. The presence of multiple hydrogen bond donors and acceptors in 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide suggests that this compound would likely form similar crystalline arrangements.

The conformational analysis of benzamide derivatives shows that the relative orientation of the aromatic rings and the amide linkage plays a crucial role in determining the overall molecular geometry. In the case of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide, the steric interactions between the ortho-amino group and the amide functionality may influence the preferred conformation, potentially leading to specific rotational preferences around the amide bond. The chloro and methoxy substituents on the phenyl ring further contribute to the conformational landscape by introducing additional steric and electronic considerations.

Molecular packing studies of related benzamide compounds indicate that π-π stacking interactions between aromatic rings, combined with hydrogen bonding networks involving the amino and amide groups, are primary factors in crystal structure stabilization. The specific substitution pattern in 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide would be expected to create unique packing arrangements that reflect the balance between these various intermolecular forces.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides essential structural information for 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide through detailed analysis of proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum of this compound would be expected to show characteristic signals corresponding to the various hydrogen-containing functional groups present in the molecule. The aromatic protons would appear in the typical aromatic region between 6.8 and 8.2 parts per million, with the specific chemical shifts influenced by the electron-withdrawing chloro group and electron-donating methoxy substituent.

The methoxy group would produce a characteristic singlet at approximately 3.9 parts per million, representing the three equivalent methyl protons. The amino group protons would likely appear as a broad signal in the region between 4.5 and 6.5 parts per million, with the exact position depending on the hydrogen bonding environment and exchange rates. The amide proton would be expected to resonate downfield, typically around 8.5 parts per million, reflecting the deshielding effect of the carbonyl group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework of the molecule. The carbonyl carbon would appear significantly downfield, typically around 165-175 parts per million, characteristic of amide functional groups. The aromatic carbons would show signals in the 110-160 parts per million region, with the specific chemical shifts reflecting the electronic effects of the substituents. The methoxy carbon would appear around 55-60 parts per million, consistent with typical methoxy group chemical shifts.

| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons | 6.8-8.2 | Multiple | Benzene and Phenyl Ring Protons |

| Amide Proton | ~8.5 | Singlet | N-H Amide |

| Methoxy Protons | ~3.9 | Singlet | OCH₃ |

| Amino Protons | 4.5-6.5 | Broad | NH₂ |

| Carbonyl Carbon | 165-175 | - | C=O |

| Aromatic Carbons | 110-160 | - | Aromatic Framework |

| Methoxy Carbon | 55-60 | - | OCH₃ |

Infrared Vibrational Signatures

Infrared spectroscopy provides valuable information about the functional groups present in 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide through analysis of characteristic vibrational frequencies. The compound would be expected to exhibit several diagnostic infrared absorption bands that confirm the presence of specific functional groups and provide insights into their chemical environment.

The amide carbonyl group would produce a strong absorption band in the region of 1630-1680 cm⁻¹, characteristic of the carbon-oxygen double bond stretching vibration. The exact frequency would be influenced by conjugation effects and hydrogen bonding interactions involving the carbonyl group. The amino group would contribute multiple absorption bands, including symmetric and asymmetric nitrogen-hydrogen stretching vibrations in the 3200-3500 cm⁻¹ region, along with bending vibrations around 1600-1650 cm⁻¹.

The aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while the carbon-hydrogen stretching vibrations of the aromatic protons would be observed around 3000-3100 cm⁻¹. The methoxy group would contribute characteristic carbon-hydrogen stretching vibrations around 2800-3000 cm⁻¹ for the methyl protons, and carbon-oxygen stretching around 1000-1300 cm⁻¹. The carbon-chlorine bond would produce a characteristic absorption in the 600-800 cm⁻¹ region.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H Stretch (Amino) | 3200-3500 | Medium-Strong | Symmetric/Asymmetric Stretch |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Aromatic C-H Stretch |

| C-H Stretch (Methoxy) | 2800-3000 | Medium | Aliphatic C-H Stretch |

| C=O Stretch (Amide) | 1630-1680 | Strong | Carbonyl Stretch |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Aromatic Framework |

| C-O Stretch (Methoxy) | 1000-1300 | Medium | Ether Linkage |

| C-Cl Stretch | 600-800 | Medium | Halogen Bond |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide would provide molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 276, corresponding to the molecular weight of the compound. The presence of chlorine would create a characteristic isotope pattern with a secondary peak at mass-to-charge ratio 278, reflecting the natural abundance of chlorine-37.

Common fragmentation pathways for benzamide derivatives include cleavage at the amide bond, loss of functional groups such as methoxy radicals, and rearrangement reactions involving the aromatic systems. The compound would likely show fragment ions corresponding to the loss of the methoxy group (loss of 31 mass units), generating a peak at mass-to-charge ratio 245. Cleavage at the amide bond would produce fragments corresponding to the individual aromatic portions of the molecule.

The presence of the amino group could lead to McLafferty rearrangement-type fragmentation, while the chloro substituent might undergo characteristic neutral losses or contribute to specific fragmentation pathways. The stability of the resulting fragment ions would be influenced by the electron-donating and electron-withdrawing effects of the various substituents, creating a unique fragmentation fingerprint for this compound.

Computational Chemistry Investigations

Density Functional Theory Calculations

Density Functional Theory calculations provide valuable theoretical insights into the electronic structure and properties of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide. These computational studies can predict optimized molecular geometries, vibrational frequencies, and electronic properties that complement experimental observations. The choice of exchange-correlation functional and basis set significantly influences the accuracy of these calculations, with hybrid functionals such as Becke three-parameter Lee-Yang-Parr showing superior performance for organic molecules.

Computational geometry optimization reveals the preferred three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles that define the molecular conformation. The calculations can predict the preferred orientation of the amide linkage relative to the aromatic rings, considering both steric and electronic factors. The influence of the amino, chloro, and methoxy substituents on the overall molecular geometry can be quantified through comparison with unsubstituted benzamide derivatives.

Vibrational frequency calculations using Density Functional Theory methods provide theoretical predictions of infrared absorption frequencies that can be directly compared with experimental spectra. These calculations help in the assignment of specific vibrational modes and provide insights into the coupling between different molecular motions. The calculated frequencies typically require scaling factors to account for anharmonic effects and systematic errors in the computational method.

| Calculated Property | Predicted Value | Computational Method |

|---|---|---|

| Optimized C=O Bond Length | 1.22-1.24 Å | Density Functional Theory |

| Amide Dihedral Angle | 0-20° | Geometry Optimization |

| C=O Stretching Frequency | 1650-1700 cm⁻¹ | Vibrational Analysis |

| Dipole Moment | 3-5 Debye | Electronic Structure |

| HOMO-LUMO Gap | 4-6 eV | Orbital Analysis |

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide provides insights into the electronic structure and chemical reactivity of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and potential for various chemical reactions. The energy gap between these frontier orbitals influences the compound's stability and optical properties.

The highest occupied molecular orbital typically involves π-electron density distributed across the aromatic systems and the amide linkage, with contributions from the amino group's lone pair electrons. The electron-donating methoxy group and electron-withdrawing chloro substituent create asymmetric electron density distribution that influences the molecular orbital energies and shapes. The lowest unoccupied molecular orbital often shows π* character with significant localization on the aromatic rings and carbonyl group.

Electron density mapping reveals the distribution of electronic charge throughout the molecule, highlighting regions of high and low electron density. These maps provide visual representation of the electronic effects of different substituents and help predict sites of potential electrophilic and nucleophilic attack. The molecular electrostatic potential surface combines electron density information with nuclear charges to show the overall electrostatic environment around the molecule.

The analysis of atomic charges calculated through various population analysis methods provides quantitative information about charge distribution within the molecule. The amino group typically carries a partial negative charge due to the lone pair electrons, while the carbonyl carbon shows partial positive character. The chloro substituent introduces local charge polarization, while the methoxy group contributes electron density to the aromatic system through resonance effects.

特性

IUPAC Name |

2-amino-N-(3-chloro-4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-7-6-9(8-11(13)15)17-14(18)10-4-2-3-5-12(10)16/h2-8H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJDDINGDKNIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide can be achieved through several methods. One common approach involves the condensation of 3-chloro-4-methoxyaniline with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Biological Activities

The compound has been associated with several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzamide, including 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide, exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's structural features suggest potential applications in cancer treatment. Research indicates that it may inhibit specific enzymes or receptors involved in inflammatory pathways, which are often upregulated in cancerous tissues .

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit the NLRP3 inflammasome, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies and Research Findings

Numerous studies have documented the efficacy of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide in various applications:

- Antimicrobial Studies : In one study, derivatives were tested against multiple bacterial strains using agar well diffusion methods, revealing promising antimicrobial activity .

- Anticancer Activity Assessment : Another study evaluated the anticancer potential against human colorectal carcinoma cell lines (HCT116), demonstrating that certain derivatives exhibited significant cytotoxicity compared to standard treatments .

- Molecular Docking Studies : Computational approaches such as molecular docking have been employed to predict the interactions of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide with target proteins involved in disease pathways, further validating its therapeutic potential .

作用機序

The mechanism of action of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site, preventing the substrate from binding and undergoing catalysis. The exact pathways involved would depend on the specific biological context and target.

類似化合物との比較

Key Observations :

- Substituent Effects: The 3-chloro-4-methoxy substitution in the target compound introduces steric and electronic effects distinct from monosubstituted (e.g., 4-OCH₃ in ) or disubstituted analogs (e.g., 3,4-di-OCH₃ in ).

- Melting Points : Methoxy-substituted derivatives (e.g., 121–166°C in ) generally have lower melting points than chloro-substituted analogs (e.g., 118–168°C in ), likely due to reduced polarity and crystal packing efficiency.

- Synthesis Efficiency : The target compound’s moderate yield (65%) contrasts with higher yields (e.g., 97% for compound 7 in ), suggesting challenges in introducing both chloro and methoxy groups.

Enzyme Inhibition

- Target Compound : Exhibits dual inhibition of Drp1 and PSA, implicated in mitochondrial dynamics and peptide metabolism, respectively .

- HDAC Inhibitors: Derivatives like 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide show potent activity against HDAC-8 in breast cancer cells (MCF-7, MDA-MB-231) .

- Thrombin/Factor Xa Inhibitors: 4′-Bromo and 4′-morpholino analogs (e.g., compounds 2b and 5b in ) demonstrate anticoagulant activity, though the target compound’s role in this context remains unexplored.

Pharmacological Potential

- Chlorine-Containing Analogs : Compounds like chlorambucil (antineoplastic) and chloroquine (antimalarial) highlight the therapeutic relevance of chloro-substituted benzamides . The target’s 3-chloro group may enhance membrane permeability or target binding.

- Methoxy Substitution : Methoxy groups (e.g., in compound 5 ) often improve metabolic stability and solubility, suggesting the 4-OCH₃ in the target compound could confer similar advantages.

生物活性

2-amino-N-(3-chloro-4-methoxyphenyl)benzamide is a compound belonging to the benzamide class, characterized by its unique structure which includes an amino group, a benzamide moiety, and a chloro-substituted methoxyphenyl group. Its molecular formula is C15H15ClN2O2, with a molecular weight of approximately 288.74 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities.

Synthesis Methods

The synthesis of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide can be achieved through several methods, including:

- Direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquids.

- Microwave-assisted synthesis , which enhances yield and reduces reaction time compared to classical methods .

Biological Activities

Research indicates that 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For example, quinazolinone derivatives derived from 2-aminobenzamide have been tested against Gram-positive and Gram-negative bacteria and exhibited notable efficacy .

- Antioxidant Properties : Benzamides, including this compound, have demonstrated antioxidant activities through mechanisms such as free radical scavenging and metal chelation.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, as indicated by screening against various cancer cell lines. However, the activity levels can vary significantly based on structural modifications .

- Anti-inflammatory Effects : Compounds similar to 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide have been reported to inhibit inflammatory pathways, contributing to their therapeutic potential in conditions like arthritis and other inflammatory diseases .

The biological activity of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been suggested that such compounds may act as inhibitors of key enzymes involved in inflammatory processes or cancer progression.

- Molecular Docking Studies : Computational studies have indicated potential binding affinities with targets such as NF-κB and AP-1 transcription factors, which play crucial roles in inflammation and cancer .

Comparative Analysis

To illustrate the uniqueness of 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(4-methoxyphenyl)benzamide | Methoxy group on para position | Exhibits different biological activity profiles |

| N-(3-chlorophenyl)-2-amino-benzamide | Chlorine substitution at different position | May have distinct interaction profiles |

| 2-Amino-N-(3-bromo-4-methoxyphenyl)benzamide | Bromine instead of chlorine | Potentially different reactivity and stability |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives synthesized from 2-amino-benzamides exhibited potent antimicrobial activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating the potential for clinical applications in treating bacterial infections .

- Anticancer Screening : In vitro evaluations showed that certain derivatives displayed low-level anticancer activity against leukemia cell lines at concentrations around 10 µM, suggesting further exploration could yield more potent analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-(3-chloro-4-methoxyphenyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution between substituted anilines (e.g., 3-chloro-4-methoxyaniline) and benzoyl chloride derivatives. Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity and purity. For example, in analogous benzamide syntheses, coupling agents like trichloroisocyanuric acid (TCCA) are used to activate carbonyl groups, followed by purification via column chromatography . UV-Vis and mass spectrometry further validate structural integrity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer : A combination of 1H/13C NMR resolves aromatic proton environments and substituent effects (e.g., methoxy and chloro groups). Mass spectrometry (ESI-MS) confirms molecular weight, while UV-Vis identifies π→π* transitions in the benzamide core. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous bond-length and angle data .

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer : Conduct a hazard analysis per Prudent Practices in the Laboratory (National Academies Press, 2011). Use Ames II testing to screen for mutagenicity (observed in structurally similar anomeric amides). Handle chlorinated intermediates under fume hoods with PPE (gloves, goggles) due to potential toxicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer : Optimize stoichiometry of reactants (e.g., 1.2:1 amine-to-acyl chloride ratio) and employ catalysts like sodium pivalate to enhance nucleophilicity. Monitor reaction progress via HPLC or TLC , and use continuous flow reactors for large-scale production to improve mixing and heat dissipation .

Q. How to resolve contradictions in NMR spectral data for regioisomeric impurities?

- Methodological Answer : Use 2D NMR techniques (COSY, NOESY) to distinguish between ortho/para substitution patterns. For example, NOE correlations between the methoxy group and adjacent protons can confirm substitution positions. Compare experimental data with computational NMR predictions (e.g., DFT-based simulations) .

Q. What experimental strategies can elucidate the compound’s interaction with bacterial enzymes like acps-pptase?

- Methodological Answer : Perform enzyme inhibition assays using purified acps-pptase and monitor activity via colorimetric substrates (e.g., p-nitrophenyl phosphate). Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking (AutoDock Vina) to predict binding modes. Validate with site-directed mutagenesis of catalytic residues .

Q. How can computational methods predict structure-activity relationships (SAR) for antimicrobial activity?

- Methodological Answer : Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing chloro groups) with bioactivity. Train models on datasets of MIC values against Gram-positive/negative bacteria. Validate predictions with synthetic analogs and in vitro testing .

Q. What analytical techniques assess thermal stability and decomposition pathways?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) to identify decomposition onset temperatures (e.g., >200°C for similar benzamides). Pair with TGA-MS to correlate mass loss with gaseous byproducts (e.g., HCl release). Use accelerated stability studies (40°C/75% RH) to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。